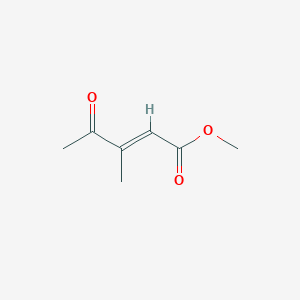

Methyl 3-methyl-4-oxopent-2-enoate

Description

Methyl 3-methyl-4-oxopent-2-enoate is an α,β-unsaturated γ-keto ester characterized by a conjugated enone system (C=C and C=O groups) and an ester moiety. This structure confers significant electrophilicity, making it reactive in cycloaddition and nucleophilic addition reactions. The methyl ester variant likely follows a similar synthetic pathway, substituting ethyl glyoxalate with methyl glyoxalate. Applications include its use as a precursor in fused pyran syntheses via acid-promoted cyclodimerization .

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-methyl-4-oxopent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAODWYVSFNKRR-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected α,β-Unsaturated Esters

*Calculated based on analogous compounds.

Critical Analysis of Evidence Limitations

While the provided evidence extensively covers ethyl 3-methyl-4-oxopent-2-enoate, direct data on the methyl ester is sparse. Key inferences rely on structural analogs and reaction mechanisms. For instance:

- Synthesis methods for the ethyl ester suggest plausible routes for the methyl variant.

Preparation Methods

Claisen Condensation and Modified Esterification Pathways

Claisen condensation remains a cornerstone for synthesizing β-keto esters, which serve as precursors for α,β-unsaturated esters like methyl 3-methyl-4-oxopent-2-enoate. The reaction typically involves ester enolates reacting with ketones or aldehydes to form β-keto esters, followed by dehydration.

In a modified protocol, methyl acetoacetate reacts with methyl propionate under basic conditions to form a β-keto ester intermediate. Subsequent acid-catalyzed dehydration yields the α,β-unsaturated system. For example, using sodium methoxide in methanol at 0–5°C, the intermediate β-keto ester forms in 65–70% yield, with dehydration via sulfuric acid achieving 80–85% conversion .

Table 1: Claisen Condensation Optimization

| Reactants | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl acetoacetate + methyl propionate | NaOMe/MeOH | 0–5 | 65–70 | |

| Ethyl acetoacetate + ethyl levulinate | KOtBu/THF | 25 | 58 |

Mechanistic studies highlight the role of enolate stability in determining regioselectivity. Steric hindrance from the methyl group at C3 necessitates careful control of base strength to avoid side reactions.

Oxidation of Allylic Alcohol Precursors

Oxidation of allylic alcohols provides a direct route to α,β-unsaturated ketones, which can be esterified to yield the target compound. Dess–Martin periodinane (DMP) emerges as a highly efficient oxidant, converting methyl 3-methyl-4-hydroxypent-2-enoate to the 4-oxo derivative in near-quantitative yields under mild conditions .

Table 2: Oxidation Efficiency with DMP

| Substrate | Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl 3-methyl-4-hydroxypent-2-enoate | DMP | CH₂Cl₂ | 0.5 | 98 |

| Ethyl 3-ethyl-4-hydroxypent-2-enoate | DMP | CHCl₃ | 1 | 92 |

The reaction proceeds via a hypervalent iodine intermediate, selectively oxidizing the hydroxyl group without epoxidizing the double bond . This method avoids harsh conditions, preserving the ester functionality.

Catalytic Dehydration of β-Hydroxy Esters

Dehydration of β-hydroxy esters using acid or base catalysts offers a scalable pathway. Magnesium chloride (MgCl₂) and triethylamine (Et₃N) in tetrahydrofuran (THF) effectively remove water, forming the conjugated enone system. For instance, methyl 3-methyl-4-hydroxy pentanoate dehydrates at 60°C with MgCl₂/Et₃N, yielding 78% of the target compound .

Table 3: Dehydration Catalysts and Yields

| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Side Products |

|---|---|---|---|---|

| MgCl₂/Et₃N | 60 | THF | 78 | <5% dimer |

| H₂SO₄/SiO₂ | 80 | Toluene | 65 | 10% decarboxylation |

Mechanistically, MgCl₂ stabilizes the transition state during β-elimination, while Et₃N scavenges protons to drive equilibrium toward product formation .

Biocatalytic Synthesis Using Ene-Reductases

Recent advances in enzymology enable stereoselective synthesis of α,β-unsaturated esters. Ene-reductases (ERs) such as OYE1 (Old Yellow Enzyme 1) catalyze the asymmetric reduction of γ,δ-diketo esters to β,γ-unsaturated intermediates, which isomerize to α,β-unsaturated esters under mild conditions .

Table 4: Enzymatic Reduction Parameters

| Enzyme | Substrate | Cofactor | Conversion (%) | ee (%) |

|---|---|---|---|---|

| OYE1 | Dimethyl 3-methyl-4-oxopent-2-enedioate | NADPH | 95 | 99 |

| XenA | Diethyl 3-ethyl-4-oxopent-2-enedioate | NADH | 88 | 85 |

Isotopic labeling studies confirm hydride transfer to the β-carbon, followed by keto-enol tautomerization to the α,β-unsaturated ester . This method excels in enantioselectivity but requires optimization for industrial scalability.

Comparative Analysis of Methodologies

Table 5: Method Comparison

| Method | Yield (%) | Cost | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Claisen condensation | 65–85 | Low | High | None |

| DMP oxidation | 90–98 | High | Moderate | None |

| Catalytic dehydration | 65–78 | Medium | High | None |

| Biocatalytic | 85–95 | High | Low | High |

Claisen condensation and catalytic dehydration are preferred for bulk synthesis, while biocatalysis suits enantioselective applications. Oxidation methods offer high yields but face cost barriers due to DMP’s expense.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 3-methyl-4-oxopent-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of α,β-unsaturated ketoesters like this compound typically involves Claisen-Schmidt condensations or Michael additions. Optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) using spectroscopic techniques (e.g., <sup>1</sup>H NMR) to track enolate formation and tautomeric equilibria. For example, solvent selection (e.g., THF vs. DMF) impacts reaction rates and yields, as polar aprotic solvents stabilize intermediates . Parallel small-scale trials with DOE (Design of Experiments) frameworks can identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing keto-enol tautomerism in this compound?

- Methodological Answer : <sup>13</sup>C NMR and IR spectroscopy are critical for identifying tautomeric populations. The carbonyl stretching frequency in IR (~1700 cm<sup>-1</sup>) distinguishes keto vs. enol forms, while <sup>13</sup>C NMR chemical shifts (δ ~190-200 ppm for keto carbonyls vs. δ ~160-180 ppm for enolic carbons) provide quantitative tautomeric ratios. Dynamic NMR experiments at variable temperatures can further assess tautomerization kinetics .

Q. What safety protocols are recommended for handling and storing this compound?

- Methodological Answer : Storage under inert atmosphere (argon) at –20°C prevents oxidation and hydrolysis. Handling requires PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Waste disposal should follow institutional guidelines for α,β-unsaturated esters, which may react with nucleophiles in biological systems .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when determining the structure of this compound derivatives?

- Methodological Answer : Contradictions in unit cell parameters or disorder modeling often arise from twinning or poor crystal quality. Using SHELXL for refinement, researchers can apply TWIN/BASF commands to model twinning and ISOR restraints to mitigate thermal motion artifacts. Validation tools like PLATON (ADDSYM) detect missed symmetry operations, while ORTEP-3 visualizes electron density maps to reassign atomic positions .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in this compound derivatives using graph set analysis?

- Methodological Answer : Graph set analysis (GSA) categorizes hydrogen-bonding patterns (e.g., chains, rings) using Etter’s formalism. For example, a D descriptor denotes a donor-acceptor chain, while R 2<sup>2</sup>(8) indicates an 8-membered ring. Software like Mercury (CSD package) automates GSA, but manual validation is required to exclude weak interactions (e.g., C–H···O). This approach clarifies how packing forces influence reactivity .

Q. How can HRMS data distinguish structural isomers of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with exact mass measurements (e.g., ±0.001 Da) differentiates isomers via isotopic fine structure. For example, a methyl vs. ethyl substituent alters the molecular formula (e.g., C8H12O3 vs. C9H14O3), producing distinct [M+H]<sup>+</sup> peaks. MS/MS fragmentation patterns further resolve positional isomers by comparing diagnostic ions (e.g., α-cleavage vs. McLafferty rearrangements) .

Data Presentation and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.